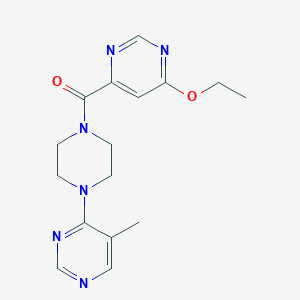
(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. By inhibiting bacterial enzymes or disrupting cell membranes, it could serve as a valuable lead compound for novel antibiotics .
Anticancer Potential
Studies have explored the compound’s impact on cancer cells. Its ability to interfere with cell division, DNA replication, or specific signaling pathways may make it relevant for cancer therapy. Researchers have tested its cytotoxicity against different cancer cell lines, aiming to identify its mechanism of action .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. This compound’s structural features suggest potential anti-inflammatory activity. Researchers have investigated its impact on inflammatory markers, cytokines, and immune responses. It could be a promising candidate for managing inflammatory conditions .
Neuroprotective Properties
Given its heterocyclic nature, this compound might influence neuronal function. Studies have explored its neuroprotective effects against oxidative stress, neurodegenerative diseases, and neuronal damage. Understanding its interactions with neural receptors and pathways is essential for potential therapeutic applications .
Antiviral Activity
Viruses pose significant health challenges, and novel antiviral agents are continually sought. Researchers have evaluated this compound’s antiviral potential against specific viruses, including RNA and DNA viruses. Its mechanism of action may involve viral replication inhibition or interference with viral proteins .
Metabolic Disorders and Diabetes
The compound’s structure hints at possible interactions with metabolic pathways. Investigations have explored its effects on glucose metabolism, insulin sensitivity, and lipid profiles. It could be relevant for managing diabetes or related metabolic disorders .
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Amini, M., et al. (2020). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide. In Vitro Cellular & Developmental Biology-Animal, 56(1), 1-10. Read more
Propiedades
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-3-24-14-8-13(18-11-19-14)16(23)22-6-4-21(5-7-22)15-12(2)9-17-10-20-15/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYBXBPPHSNZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=NC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

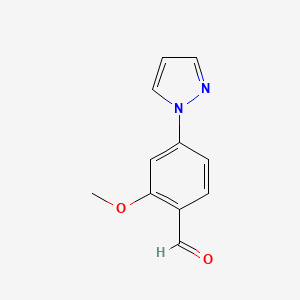

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)


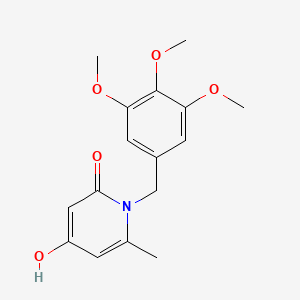
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2681337.png)
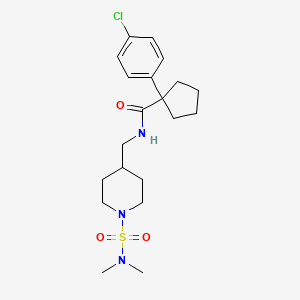
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)
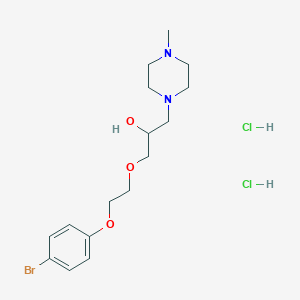
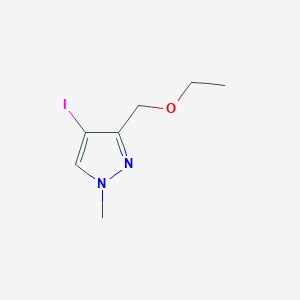
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)